![molecular formula C21H18Cl2N4O4S B2389937 4-(N,N-diallylsulfamoyl)-N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 891136-77-9](/img/structure/B2389937.png)
4-(N,N-diallylsulfamoyl)-N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)benzamide
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Description
4-(N,N-diallylsulfamoyl)-N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C21H18Cl2N4O4S and its molecular weight is 493.36. The purity is usually 95%.
BenchChem offers high-quality 4-(N,N-diallylsulfamoyl)-N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N,N-diallylsulfamoyl)-N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity : Compounds featuring 1,3,4-oxadiazole rings have been synthesized and evaluated for their anticancer activities against various cancer cell lines, such as breast, lung, colon, and ovarian cancer cells. These studies have found that some derivatives exhibit moderate to excellent anticancer activities, suggesting the potential for compounds like 4-(N,N-diallylsulfamoyl)-N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)benzamide to be investigated as anticancer agents (B. Ravinaik et al., 2021).
Antimicrobial and Antitubercular Activities : Synthesis and evaluation of new N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives have demonstrated significant antimycobacterial activity against Mycobacterium tuberculosis, indicating the potential for related compounds to serve as leads in developing new antitubercular drugs (N. Nayak et al., 2016).
Nematocidal Activity : Novel 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups have shown promising nematocidal activity against Bursaphelenchus xylophilus, a species of nematode responsible for pine wilt disease. This suggests the utility of oxadiazole derivatives in agricultural pest control strategies (Dan Liu et al., 2022).
Herbicidal Activity : Investigations into the herbicidal activities of 1,3,4-oxadiazole derivatives have revealed their potential efficacy on various plant species, indicating the possibility of utilizing such compounds in the development of new herbicides (W. Bao, 2008).
properties
IUPAC Name |
4-[bis(prop-2-enyl)sulfamoyl]-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N4O4S/c1-3-11-27(12-4-2)32(29,30)16-8-5-14(6-9-16)19(28)24-21-26-25-20(31-21)17-13-15(22)7-10-18(17)23/h3-10,13H,1-2,11-12H2,(H,24,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDQDGIICMAUTGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-diallylsulfamoyl)-N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)benzamide |
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